2,2,3,3-Tetrafluorocyclobutanol
Overview
Description
2,2,3,3-Tetrafluorocyclobutanol is an organic compound with the molecular formula C4H4F4O. It is a clear, colorless to pale yellow liquid that is used primarily as a pharmaceutical intermediate . The compound is characterized by the presence of four fluorine atoms attached to a cyclobutane ring, with a hydroxyl group (-OH) attached to one of the carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3-Tetrafluorocyclobutanol can be synthesized through various methods. One common synthetic route involves the fluorination of cyclobutanol derivatives. For instance, the reaction of cyclobutanol with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale fluorination processes. These processes often employ specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluorocyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutane derivatives with fewer fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of tetrafluorocyclobutanone.
Reduction: Formation of partially fluorinated cyclobutanols.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluorocyclobutanol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluorocyclobutanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluorobutanediol: Another fluorinated compound with similar properties but with two hydroxyl groups.
2,2,3,3-Tetrafluorocyclobutanone: The oxidized form of 2,2,3,3-tetrafluorocyclobutanol.
2,2,3,3-Tetrafluorocyclobutane: The parent hydrocarbon without the hydroxyl group.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
2,2,3,3-tetrafluorocyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4O/c5-3(6)1-2(9)4(3,7)8/h2,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNENUTDUAXPVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380214 | |
Record name | 2,2,3,3-Tetrafluorocyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374-32-3 | |
Record name | 2,2,3,3-Tetrafluorocyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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